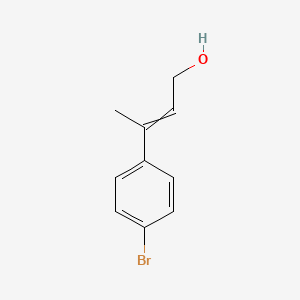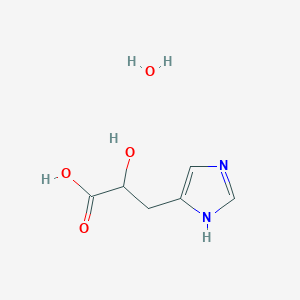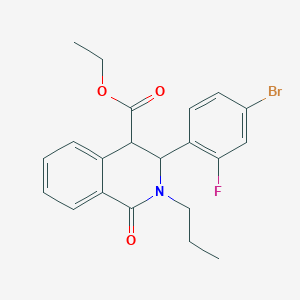
ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate is an organic compound with a unique structure that includes a benzodioxepine ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The benzodioxepine ring system is known for its stability and reactivity, making it a valuable scaffold for the synthesis of various derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate typically involves the reaction of catechol with ethyl bromoacetate in the presence of a base, such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzodioxepine ring. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as acetone or ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the benzodioxepine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodioxepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate involves its interaction with specific molecular targets. The benzodioxepine ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate can be compared with other similar compounds, such as:
3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol: This compound has a thiol group instead of an ester, which can lead to different reactivity and applications.
3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: This compound has a similar ring structure but includes sulfur and nitrogen atoms, giving it unique properties and applications.
Indole derivatives: These compounds have a different ring system but share some similar reactivity and applications in drug discovery and development.
The uniqueness of this compound lies in its specific ring structure and functional groups, which provide a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C12H14O4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-2-14-12(13)9-4-5-10-11(8-9)16-7-3-6-15-10/h4-5,8H,2-3,6-7H2,1H3 |
Clave InChI |
BCIHBBQDDNIKBD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C1)OCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14071097.png)


![4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14071115.png)
